(R)-1,1,1-Trifluoro-2-butylamine hydrochloride
Overview
Description
®-1,1,1-Trifluoro-2-butylamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a butylamine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,1-Trifluoro-2-butylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: ®-1,1,1-Trifluoro-2-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols substituted products.
Scientific Research Applications
®-1,1,1-Trifluoro-2-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique trifluoromethyl group.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-2-butylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors that are sensitive to the trifluoromethyl group.
Pathways Involved: It modulates biochemical pathways by altering the activity of enzymes involved in metabolic processes, leading to changes in cellular functions.
Comparison with Similar Compounds
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
1,1,1-Trifluoro-2-methylamine hydrochloride: A similar compound with a methyl group instead of a butyl group.
1,1,1-Trifluoro-2-ethylamine hydrochloride: A compound with an ethyl group, showing different reactivity and applications.
Uniqueness: ®-1,1,1-Trifluoro-2-butylamine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral molecules and in studies involving stereoselective reactions.
Properties
IUPAC Name |
(2R)-1,1,1-trifluorobutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661284 | |
Record name | (2R)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212120-62-1 | |
Record name | (2R)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1,1,1-trifluorobutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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